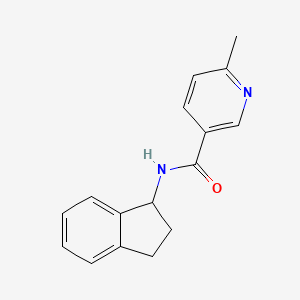
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide, also known as ML346, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. ML346 was first synthesized in 2013 by researchers at the Scripps Research Institute in Florida, USA. Since then, it has been the subject of numerous studies exploring its mechanism of action and potential uses.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to act by modulating the activity of a family of proteins known as sirtuins. Sirtuins are involved in a variety of cellular processes, including DNA repair, metabolism, and inflammation. N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to activate sirtuins, which may explain its protective effects in neurons and its anti-cancer properties.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to have several biochemical and physiological effects. In addition to its effects on sirtuins, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been shown to reduce the production of reactive oxygen species, which can damage cells and contribute to the development of disease. N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has also been found to increase the levels of a protein called PGC-1α, which is involved in the regulation of metabolism and energy production.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying cellular processes. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to be relatively non-toxic, which allows for higher doses to be used in experiments. However, there are also limitations to the use of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide in lab experiments. Its synthesis is complex and requires specialized expertise, which may limit its availability. Additionally, the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide can protect neurons from damage, but further research is needed to determine its efficacy in animal models and humans. Another area of interest is its potential use in the treatment of cancer. N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to inhibit the growth of cancer cells, but more research is needed to determine its effectiveness in different types of cancer. Additionally, there is interest in exploring the potential use of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide in the treatment of diabetes and other metabolic disorders. Overall, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide is a promising molecule that has the potential to have a significant impact on a variety of diseases.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide involves a multi-step process that begins with the reaction of 6-methyl-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,3-dihydroindene in the presence of a base to yield the desired product, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide. The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide is a challenging process and requires expertise in organic chemistry.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to have potential therapeutic applications in a variety of diseases, including neurodegenerative disorders, cancer, and diabetes. Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide can protect neurons from damage caused by oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide has been found to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-6-7-13(10-17-11)16(19)18-15-9-8-12-4-2-3-5-14(12)15/h2-7,10,15H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNCRFYZLVQSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-6-methylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)



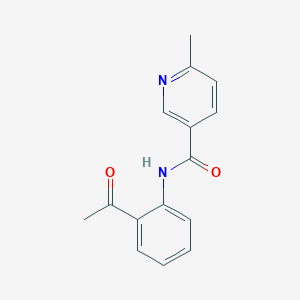

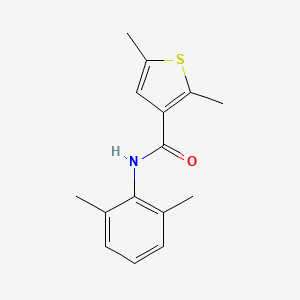
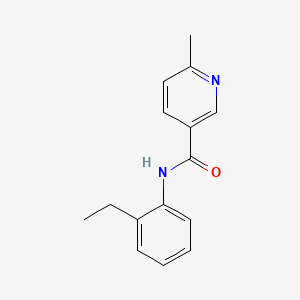
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
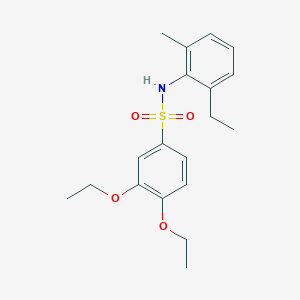

![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)
![4-[[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7458080.png)